molecular formula C9H17NO3S2 B14442216 S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine CAS No. 74407-28-6

S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine

Katalognummer: B14442216
CAS-Nummer: 74407-28-6
Molekulargewicht: 251.4 g/mol
InChI-Schlüssel: PJAGTRYFTSKLOI-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine: is a sulfur-containing amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine typically involves the reaction of L-cysteine with methylthio compounds under specific conditions. The process may include steps such as methylation and acylation to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting sulfoxides back to sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Common reagents include reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound is studied for its potential role in cellular processes and its interactions with other biomolecules. It may be used in research related to enzyme function and protein modification.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs or treatments for various diseases.

Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.

Wirkmechanismus

The mechanism of action of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structural features and reactivity

Eigenschaften

CAS-Nummer

74407-28-6

Molekularformel

C9H17NO3S2

Molekulargewicht

251.4 g/mol

IUPAC-Name

(2R)-2-[(2-methyl-2-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C9H17NO3S2/c1-9(2,15-4)8(13)10-6(5-14-3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI-Schlüssel

PJAGTRYFTSKLOI-LURJTMIESA-N

Isomerische SMILES

CC(C)(C(=O)N[C@@H](CSC)C(=O)O)SC

Kanonische SMILES

CC(C)(C(=O)NC(CSC)C(=O)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.